REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[OH2:9].[C:10]1([CH3:20])C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[OH:8][CH:5]1[CH2:6][CH2:7][C:2]2([O:9][CH2:10][CH2:20][O:1]2)[CH2:3][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
3-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked, round-bottomed flask equipped with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was fractionally distilled at 85°-88.5° C. (0.08 mm Hg.)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 33478.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |